Ethyl 2-(2-carbamoylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

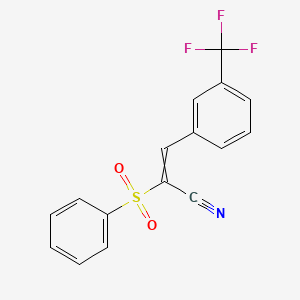

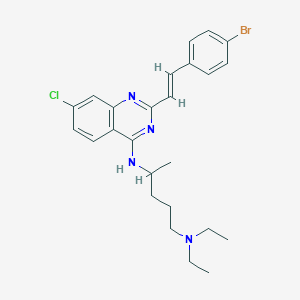

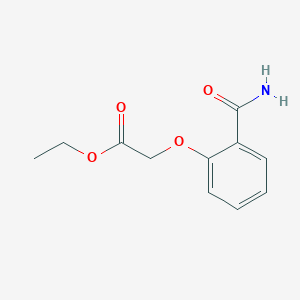

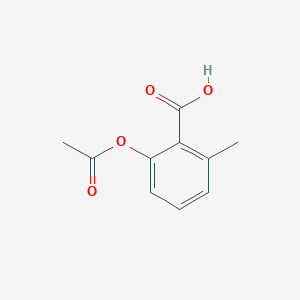

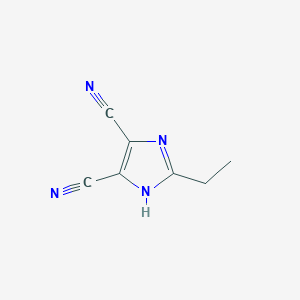

Ethyl 2-(2-carbamoylphenoxy)acetate is a chemical compound with the molecular formula C11H13NO4 . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-carbamoylphenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH3COO) through an oxygen atom. The acetate group is further connected to a carbamoylphenoxy group (C6H4CONH2) via an oxygen atom .Scientific Research Applications

Biodegradation and Fate in Soil and Groundwater

Ethyl tert-butyl ether (ETBE), a related compound, undergoes biodegradation in soil and groundwater, demonstrating the environmental impact and degradation pathways of ethyl ethers. Studies have identified microorganisms capable of degrading ETBE aerobically, with insights into the enzymes involved and potential for bioaugmentation to enhance ETBE degradation in contaminated sites (Thornton et al., 2020).

Toxicological Review of Related Compounds

A toxicological review of ethyl tertiary-butyl ether (ETBE), which shares structural similarities with ethyl 2-(2-carbamoylphenoxy)acetate, discusses the compound's low toxicity and specific effects on the kidney and liver in animal models. This provides a comparative baseline for understanding the potential toxicological profiles of related compounds (Mcgregor, 2007).

Process Intensification Techniques for Ester Production

Ethyl acetate, closely related to ethyl 2-(2-carbamoylphenoxy)acetate, is utilized in various industrial applications. The review of process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted reactions, offers insights into improving the efficiency and sustainability of chemical processes (Patil & Gnanasundaram, 2020).

Environmental and Health Impacts of Urethane (Ethyl Carbamate)

Urethane, or ethyl carbamate, is a compound with applications and toxicological profiles that can provide context for the use and safety of ethyl 2-(2-carbamoylphenoxy)acetate. Studies on urethane's use in anesthesia and its carcinogenic potential in laboratory animals highlight the importance of understanding the health impacts of chemical substances (Field & Lang, 1988).

Ionic Liquid-Based Technologies and Toxicity Concerns

The review on the toxicity and environmental impact of ionic liquids, specifically 1-ethyl-3-methylimidazolium acetate, sheds light on the broader context of chemical safety and environmental considerations in scientific research and industrial applications. This is relevant for assessing the safe use of various chemical compounds, including ethyl 2-(2-carbamoylphenoxy)acetate (Ostadjoo et al., 2018).

properties

IUPAC Name |

ethyl 2-(2-carbamoylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-6-4-3-5-8(9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAVYPFPSYGEJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-carbamoylphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)

![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)